molecular formula C20H26O4 B1194321 Di-(5-hexenyl)phthalate CAS No. 92569-44-3

Di-(5-hexenyl)phthalate

Cat. No.: B1194321
CAS No.: 92569-44-3
M. Wt: 330.4 g/mol
InChI Key: KOYDWJZEZNHARE-UHFFFAOYSA-N
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Description

Di-(5-hexenyl)phthalate is a phthalate ester characterized by two 5-hexenyl side chains attached to a phthalic acid backbone. The 5-hexenyl group contains a terminal double bond (C=C), distinguishing it from more commonly studied phthalates like di-(2-ethylhexyl)phthalate (DEHP). Its structural uniqueness—linear chains with unsaturation—may influence its physicochemical behavior, metabolic pathways, and environmental persistence, though comprehensive toxicological and environmental data remain sparse .

Properties

CAS No.

92569-44-3

Molecular Formula

C20H26O4

Molecular Weight

330.4 g/mol

IUPAC Name

bis(hex-5-enyl) benzene-1,2-dicarboxylate

InChI

InChI=1S/C20H26O4/c1-3-5-7-11-15-23-19(21)17-13-9-10-14-18(17)20(22)24-16-12-8-6-4-2/h3-4,9-10,13-14H,1-2,5-8,11-12,15-16H2

InChI Key

KOYDWJZEZNHARE-UHFFFAOYSA-N

SMILES

C=CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCC=C

Canonical SMILES

C=CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCC=C

Other CAS No.

92569-44-3

Synonyms

di-(5-hexenyl)phthalate
di-5-HP

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Compounds Compared :

  • Di-(5-hexenyl)phthalate
  • Di-(2-ethylhexyl)phthalate (DEHP)
  • Di-n-butyl phthalate (DBP)
  • Di-n-octyl phthalate (DNOP)
Property This compound DEHP DBP DNOP
Molecular Formula C₂₀H₂₆O₄ C₂₄H₃₈O₄ C₁₆H₂₂O₄ C₂₄H₃₈O₄
Molecular Weight (g/mol) 330.4 390.56 278.34 390.56
Side Chain Structure Linear C6 with C=C bond Branched C8 (2-ethylhexyl) Linear C4 Linear C8
Log P (Octanol-Water) ~5.2 (estimated) 7.6 4.7 8.1
Volatility Moderate Low High Low
Primary Use Niche plasticizer PVC plasticizer Solvent, adhesives PVC plasticizer


Structural Insights :

  • DEHP’s branched structure enhances polymer compatibility and resistance to leaching, whereas this compound’s linearity may reduce plasticizing efficiency .

Metabolic Pathways

This compound :

  • In rats, oral administration results in rapid hydrolysis to mono-(5-hexenyl)phthalate (primary metabolite), followed by oxidation of the hexenyl chain’s double bond to form epoxides and carboxylated derivatives .
  • Limited data exist on secondary metabolites, but unsaturated intermediates may pose unique oxidative stress risks .

DEHP :

  • Metabolized to mono-(2-ethylhexyl)phthalate (MEHP), which is further oxidized to 5-OH-MEHP and 5-oxo-MEHP .

DBP :

  • Hydrolyzed to mono-n-butyl phthalate (MnBP), a known reproductive toxicant .

Key Difference :
this compound’s unsaturated chain likely leads to reactive epoxide metabolites , unlike DEHP’s stable branched metabolites. This may alter toxicity mechanisms .

Environmental Distribution and Persistence

DEHP :

  • Detected in 14 vegetable species, with concentrations up to 108.2 µg/g in leaf cuticular waxes .
  • High log P (~7.6) ensures strong adsorption to soil and bioaccumulation in crops like peanuts and tomatoes .

This compound :

  • No direct environmental monitoring data available.

Regulatory Status :

  • DEHP is restricted under EU REACH and classified as a reproductive toxicant .
  • This compound remains unregulated, reflecting data gaps .

Toxicological Profiles

DEHP :

  • Endocrine Disruption : Reduces serum adiponectin, alters estrogen synthesis, and induces oxidative stress (e.g., decreased SOD activity, elevated MDA) .
  • Developmental Toxicity : Impairs neurobehavioral functions in offspring via ERK/GDNF signaling interference .

This compound :

  • Limited studies show its metabolites induce hepatic enlargement in rats, similar to DEHP and DNOP .
  • The unsaturated structure may exacerbate oxidative damage (e.g., lipid peroxidation), as seen in DEHP-exposed plants .

DBP :

  • Causes significant reductions in crop yields (e.g., 48.75% decrease in peanut biomass) and higher bioaccumulation in edible parts .

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